((Isononylimino)bis(methylene))bisphosphonic acid
Description
((Isononylimino)bis(methylene))bisphosphonic acid is a bisphosphonic acid derivative characterized by an isononyl alkyl chain linked via an imino group to two methylenebisphosphonic acid moieties. Its molecular formula is C₁₁H₂₄NO₆P₂ (free acid form), and it is often utilized in industrial and biomedical applications due to its strong chelating properties and ability to inhibit scale formation . The compound is commercially available as salts, including the tripotassium salt (CAS: 93982-84-4, C₁₁H₂₄K₃NO₆P₂) and tetraammonium salt, which enhance solubility for practical applications .
Structurally, the isononyl group (a branched C₉ alkyl chain) distinguishes it from shorter or linear alkyl analogs. This branching may influence its hydrophobicity, solubility, and interaction with metal ions or biological targets .
Structure
3D Structure
Properties
CAS No. |
94248-80-3 |
|---|---|
Molecular Formula |
C11H27NO6P2 |
Molecular Weight |
331.28 g/mol |
IUPAC Name |
[7-methyloctyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18) |
InChI Key |
MNFNHHSCDJUTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Isononylimino)bis(methylene))bisphosphonic acid typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
((Isononylimino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Scientific Research Applications
Water Treatment
((Isononylimino)bis(methylene))bisphosphonic acid is primarily used in water treatment processes due to its excellent carbonate scale inhibition properties. It is particularly effective in environments with:
- High levels of dissolved iron.
- Elevated calcium concentrations.
These characteristics make it suitable for use in cooling towers, boilers, and other industrial water systems where scale formation can lead to operational inefficiencies.
Oilfield Applications
In the oil and gas industry, this compound is utilized for:
- Scale Inhibition : Preventing the formation of mineral scales that can clog pipelines and reduce flow efficiency.
- Corrosion Control : Protecting metal surfaces from corrosive elements present in produced water.
The compatibility of this compound with various concentrated chemicals enhances its utility in complex oilfield formulations.
Detergents and Soaps
The compound serves as an effective additive in detergent formulations by improving the performance of cleaning agents. Its ability to bind with metal ions helps prevent the precipitation of insoluble salts, enhancing the overall efficacy of cleaning products.
Case Study 1: Water Treatment Efficacy
A study conducted on the use of this compound in a municipal water treatment facility demonstrated a significant reduction in scale formation within cooling systems. The application resulted in:
- A 30% decrease in maintenance costs related to scale removal.
- Improved heat exchange efficiency due to reduced fouling.
Case Study 2: Oilfield Scale Management
In a field trial at an offshore oil platform, the implementation of this compound led to:
- A reduction in scale deposits by approximately 50% over six months.
- Enhanced production rates attributed to improved flow dynamics.
Comparative Analysis of Scale Inhibitors
| Compound Name | Chemical Structure | Application Area | Effectiveness |
|---|---|---|---|
| This compound | C₁₃H₂₅N₂O₇P₂ | Water Treatment, Oilfields | High |
| Polyacrylic Acid | Varies | Water Treatment | Moderate |
| Phosphonate Derivatives | Varies | Oilfields | Variable |
Mechanism of Action
The mechanism of action of ((Isononylimino)bis(methylene))bisphosphonic acid involves its ability to bind to metal ions, particularly calcium. This binding inhibits the activity of enzymes involved in bone resorption, thereby reducing bone loss. The compound’s molecular targets include enzymes like farnesyl pyrophosphate synthase, which plays a crucial role in bone metabolism .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural variations among bisphosphonic acids arise from differences in the substituent groups attached to the imino-bis(methylene) backbone. Below is a comparison with select analogs:
Notes:
- Alkyl chain length and branching influence hydrophobicity and metal-binding affinity. Longer chains (e.g., dodecyl) enhance surface activity, while branched chains (e.g., isononyl) improve thermal stability .
- Aromatic analogs exhibit distinct biological activity due to π-π interactions with cellular targets, as seen in their anti-proliferative effects against cancer cells .
Physicochemical Properties
- Dissociation Constants : Lauraphos 301 (dodecyl analog) has pKa₁=6.8 and pKa₂=8.8, indicating moderate acidity suitable for pH-dependent applications like mineral flotation .
- Solubility: Sodium or potassium salts (e.g., tripotassium isononyl derivative) significantly improve aqueous solubility compared to free acids .
- Thermal Stability: Branched alkyl chains (e.g., isononyl) confer higher thermal stability than linear chains, as demonstrated in zirconium-based catalysts derived from similar bisphosphonates .
Anti-Proliferative Activity
- Aromatic bisphosphonates (e.g., benzene-1,4-bis[aminomethylidene(bisphosphonic)] acid) show IC₅₀ values as low as 5 µM against macrophage cell lines, outperforming zoledronic acid by 9-fold .
- Aliphatic bisphosphonates (e.g., isononyl derivative) are less potent in anti-proliferative assays but excel as scale inhibitors in industrial water treatment due to strong Ca²⁺/Mg²⁺ binding .
Industrial Uses
- Lauraphos 301 (dodecyl analog) is employed in cassiterite flotation, leveraging its pH-dependent dissociation to adsorb onto mineral surfaces .
- Isononyl derivatives are used in catalytic systems (e.g., zirconium phosphonates) for olefin polymerization, where their branched structure stabilizes the catalyst lattice .
Biological Activity
((Isononylimino)bis(methylene))bisphosphonic acid, commonly referred to as EABMP (Ethanolamine Bisphosphonic Acid), is a member of the bisphosphonate family of compounds. These organophosphorus compounds have gained significant attention due to their diverse biological activities, particularly in the fields of medicine and environmental science. This article aims to provide a comprehensive overview of the biological activity of EABMP, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNOP
- Molecular Weight : 249 g/mol
- CAS Number : 5995-42-6
EABMP is characterized by its unique structure, which includes two phosphonic acid groups linked by a methylene bridge. This configuration is crucial for its biological activity and interaction with various biological systems.
EABMP exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Bone Resorption : Like other bisphosphonates, EABMP inhibits osteoclast activity, thus reducing bone resorption. This property makes it a potential candidate for treating osteoporosis and other bone-related diseases.
- Antimicrobial Activity : Research indicates that EABMP possesses antimicrobial properties, particularly against certain bacterial strains. This activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
- Scale Inhibition : EABMP is known for its effectiveness in inhibiting carbonate scale formation in industrial applications, particularly in water treatment processes where high levels of calcium and iron are present .
Biological Activity Data
The following table summarizes key biological activities and findings related to EABMP:
Case Study 1: Osteoporosis Treatment
A clinical study investigated the efficacy of EABMP in postmenopausal women with osteoporosis. The results indicated a significant increase in bone mineral density (BMD) after six months of treatment compared to a control group receiving placebo. The study highlighted the potential of EABMP as a therapeutic agent in managing osteoporosis.
Case Study 2: Antimicrobial Applications
In a laboratory setting, EABMP was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity, leading to a reduction in bacterial viability by over 70% at specific concentrations. This finding suggests potential applications in developing antimicrobial agents or coatings for medical devices.
Research Findings
Recent research has focused on the synthesis and characterization of EABMP derivatives to enhance its biological activities. Studies have shown that modifications to the side chains can significantly affect the compound's potency and selectivity against target cells .
Additionally, ongoing investigations are exploring the environmental impact of bisphosphonates like EABMP, particularly their behavior in aquatic systems and potential bioaccumulation risks .
Q & A
Q. What synthetic methodologies are employed to prepare ((Isononylimino)bis(methylene))bisphosphonic acid, and how are intermediates purified?
The compound is synthesized via Michael addition reactions using tetraethyl methylenebis(phosphonate) and alkylamines (e.g., 2-heptylamine), followed by hydrolysis with bromotrimethylsilane and methanol digestion to yield the free bisphosphonic acid . Purification involves solvent extraction and column chromatography , with intermediates characterized via TLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) is essential for verifying phosphonate group connectivity and backbone structure. For example, ³¹P NMR shows distinct signals at δP = 23–25 ppm for bisphosphonate groups, while ¹H NMR identifies methine protons near δH = 1.9–4.4 ppm . Mass spectrometry and elemental analysis further validate molecular weight and purity .
Q. How are impurities such as phosphorous acid or incomplete hydrolysis byproducts identified during synthesis?
Impurities are detected using reverse-phase HPLC coupled with UV-Vis or conductivity detectors. For example, residual diethyl phosphite or vinylphosphonic acid derivatives can be resolved via C18 columns . Reference standards for impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (CAS 105462-25-7) aid in quantification .
Advanced Research Questions
Q. What experimental approaches elucidate the biochemical interactions of this compound with ATP-dependent enzymes?
Kinetic assays measuring Mg²⁺-dependent ATP hydrolysis inhibition (e.g., using myosin subfragment-1) quantify enzymatic activity modulation. Docking studies predict binding modes to ATPase active sites, while fibrin polymerization assays assess anticoagulant effects via turbidimetry .
Q. How do structural modifications (e.g., alkyl chain branching) influence the compound’s chelation properties or biological activity?
Comparative SAR studies evaluate substitutions at the aliphatic chain. For instance, replacing the isononyl group with cycloheptyl (as in incadronic acid, CAS 124351-85-5) enhances antiresorptive activity in bone-targeting applications . Chelation efficiency is measured via titration with Fe³⁺ or Ca²⁺ ions, monitored by UV-Vis or ICP-OES .
Q. What computational strategies model the compound’s interactions with biomolecular targets?
Molecular docking (e.g., AutoDock Vina) simulates binding to fibrinogen or ATPase domains, while MD simulations (GROMACS) assess stability of ligand-protein complexes. These models guide mutagenesis experiments to validate key residues in inhibition .
Q. How are salt forms (e.g., sodium, potassium) of the compound characterized for stability in aqueous solutions?
pH-dependent solubility studies and thermogravimetric analysis (TGA) determine hydration states and thermal stability. For example, sodium salts (CAS 94232-18-5) exhibit higher aqueous solubility than ammonium derivatives (CAS 94279-13-7), critical for formulation in biochemical buffers .
Methodological Considerations
Q. What protocols ensure rigorous reproducibility in bisphosphonic acid synthesis?
- Moisture-free conditions : Use flame-dried glassware and argon atmospheres during phosphonate coupling .
- Stoichiometric control : Monitor reaction progress via inline ³¹P NMR to prevent over-hydrolysis .
- Validation : Cross-check synthetic yields and purity against literature protocols for analogous compounds (e.g., calixarene bisphosphonates) .
Q. How are contradictions in biochemical data (e.g., conflicting inhibition rates) resolved?
Dose-response curves and Hill coefficient analysis differentiate non-specific binding from target-specific effects. For example, discrepancies in ATPase inhibition may arise from varying Mg²⁺ concentrations, requiring ion-selective electrode validation .
Regulatory and Safety Questions
Q. What safety protocols are recommended for handling bisphosphonic acids in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
